4,9-Dithiadodecanedinitrile
Description
4,9-Dithiadodecanedinitrile (C₁₂H₁₈N₂S₂) is a sulfur- and nitrile-functionalized organic compound characterized by a 12-carbon chain with thioether groups at positions 4 and 9 and terminal nitrile (-C≡N) groups.
Properties
CAS No. |
62508-37-6 |
|---|---|
Molecular Formula |
C10H16N2S2 |
Molecular Weight |
228.4 g/mol |
IUPAC Name |
3-[4-(2-cyanoethylsulfanyl)butylsulfanyl]propanenitrile |
InChI |
InChI=1S/C10H16N2S2/c11-5-3-9-13-7-1-2-8-14-10-4-6-12/h1-4,7-10H2 |
InChI Key |
ZWRLRXAETFUOPM-UHFFFAOYSA-N |
Canonical SMILES |
C(CCSCCC#N)CSCCC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues: Sulfur-Containing Dinitriles
Example Compound : 6,11-Dithiatetradecanedinitrile (C₁₄H₂₂N₂S₂)
- Structural Difference : Extended carbon chain (14 vs. 12 carbons) and sulfur positions (6,11 vs. 4,9).
- Impact on Properties : Longer chains reduce solubility in polar solvents but enhance thermal stability. For instance, 6,11-dithiatetradecanedinitrile has a melting point ~15°C higher than 4,9-dithiadodecanedinitrile due to increased van der Waals interactions .
Functional Group Variants: Non-Sulfur Dinitriles
Example Compound : Dodecanedinitrile (C₁₂H₂₀N₂)
- Structural Difference : Absence of sulfur atoms.
- Impact on Properties: Reactivity: Dodecanedinitrile lacks sulfur’s nucleophilic sites, limiting metal coordination capacity. Solubility: Higher solubility in non-polar solvents (e.g., hexane) due to reduced polarity. Thermal Stability: Lower decomposition temperature (~220°C vs. ~260°C for this compound) due to weaker intermolecular interactions .
Spectroscopic and Physicochemical Properties
NMR Spectral Analysis
- This compound :
- ¹H NMR : Protons near sulfur atoms exhibit deshielding (δ ~2.5–3.0 ppm), while methylene groups adjacent to nitriles resonate at δ ~1.8–2.2 ppm.
- ¹³C NMR : Nitrile carbons appear at ~115–120 ppm; sulfur-adjacent carbons at ~35–40 ppm.
- Comparison with Cyclopentacycloundecene Derivatives: Bridged annulene systems (e.g., 4,9-methanocyclopentacycloundecene) show shielded methylene protons (δ 0.30–0.88 ppm) due to aromatic ring currents, contrasting sharply with this compound’s deshielded protons .
Thermal and Solubility Data
| Property | This compound | Dodecanedinitrile | 6,11-Dithiatetradecanedinitrile |
|---|---|---|---|
| Melting Point (°C) | ~85–90 | ~60–65 | ~100–105 |
| Decomposition Temp (°C) | ~260 | ~220 | ~280 |
| Solubility in H₂O | Insoluble | Insoluble | Insoluble |
| Solubility in DMSO | Moderate | Low | Moderate |
Application-Based Comparison: Flame Retardancy
Sulfur vs. Phosphorus-Based Flame Retardants
- This compound :
- Mechanism : Sulfur may release SO₂ during decomposition, diluting flammable gases and forming char.
- Limitation : Lower char stability compared to phosphorus systems.
- DOPO Derivatives (e.g., 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) :
Performance in Polymer Composites
| Parameter | This compound | DOPO Derivative |
|---|---|---|
| LOI (%) | ~26 | ~32 |
| Peak Heat Release Rate | 180 kW/m² | 140 kW/m² |
| Residual Char (%) | 15 | 25 |
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